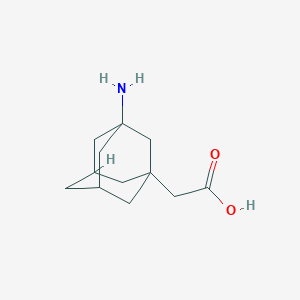

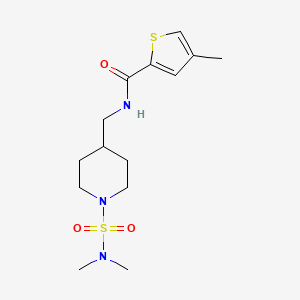

![molecular formula C15H13ClN2S B2933103 2-(((2-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 54906-46-6](/img/structure/B2933103.png)

2-(((2-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a heterocyclic compound and it’s a key component of many important biological molecules. Imidazole ring is present in important biological molecules like histidine, histamine, and in many synthetic pharmaceuticals .

Synthesis Analysis

Imidazole can be synthesized by numerous methods in the laboratory. One of the methods involves the condensation of glyoxal, formaldehyde, and ammonia, a process known as the Debus-Radziszewski imidazole synthesis . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes three carbon atoms and two nitrogen atoms at non-adjacent positions .Chemical Reactions Analysis

Imidazole can undergo a variety of chemical reactions. It can act as a base, forming adducts with Lewis acids. It also can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Imidazole is a colorless solid that is soluble in water and polar organic solvents . It has a molar mass of 82.10 g/mol .Scientific Research Applications

Antimicrobial Activity

The compound has been found to have antimicrobial activity. It has been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds, which were tested for in vitro antimicrobial activity .

Antiviral Properties

Heterocyclic compounds like this one have been studied for their antiviral properties. They have been found to be capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Analgesic Agent

The compound has been synthesized as part of a series of 2-methylsulfanyl-1,4-dihydropyrimidines, which were tested for their analgesic activity .

Anti-Helicobacter pylori Activity

The compound has been synthesized and evaluated for its in vitro anti-Helicobacter pylori activity. It has shown strong anti-H. pylori activity at a concentration of 8–32 μg/disc .

Antifungal Activity

The compound has been found to have antifungal activity. It has been used in the synthesis of triazole derivatives, which have been found to have antifungal properties .

Anticancer Activity

Heterocyclic compounds like this one have been studied for their anticancer properties. They have been found to be capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c16-12-6-2-1-5-11(12)9-19-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTHISZJGLCSDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

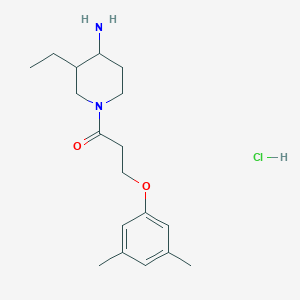

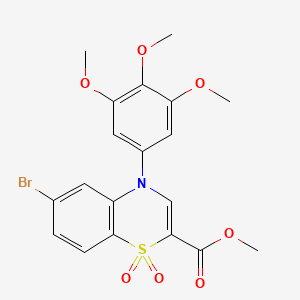

![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)

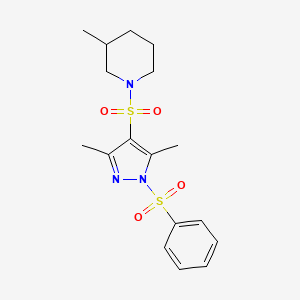

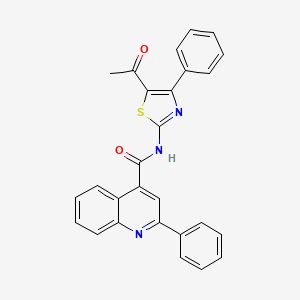

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)

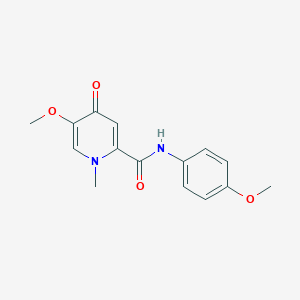

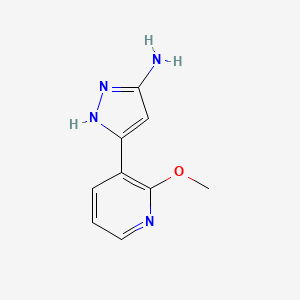

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2933036.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2933038.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2933039.png)